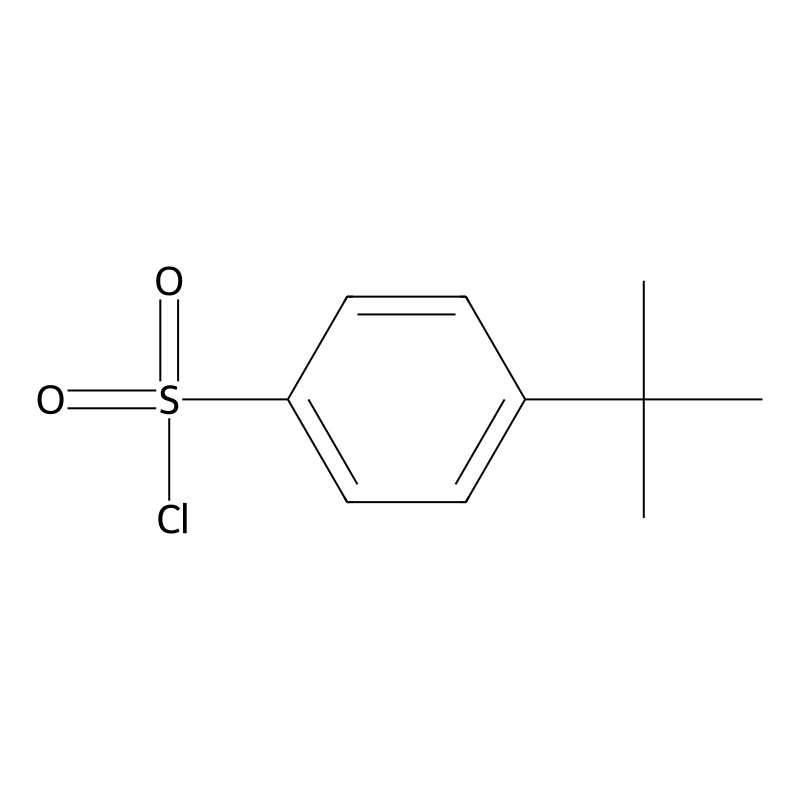

4-tert-Butylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

-tert-Butylbenzenesulfonyl chloride (4-TBSCl) is a chemical reagent used in organic synthesis, particularly for the introduction of a "4-tert-butylbenzenesulfonyl" group (also known as a tosyl group) onto organic molecules. This functional group can be useful in various ways, such as:

- Protecting groups: The tosyl group can be used as a protecting group for alcohols and amines. A protecting group is a temporary modification that shields a functional group from undesired reactions while allowing other reactions to occur elsewhere in the molecule. Once the desired modifications are complete, the tosyl group can be easily removed to reveal the original functional group.

- Directing groups: The tosyl group can act as a directing group in certain reactions, influencing the regioselectivity (the preference for reaction at a specific site) of the reaction.

4-tert-Butylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₃ClO₂S. It features a sulfonyl chloride functional group attached to a tert-butyl-substituted benzene ring. This compound appears as a white to cream crystalline powder and has a melting point range of 78.0-85.0 °C . It is known for its reactivity, particularly in nucleophilic substitution reactions, where it acts as a sulfonylating agent.

4-tert-Butylbenzenesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing) and can irritate the respiratory tract upon inhalation [].

Proper handling procedures include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoiding contact with skin, eyes, and clothing.

- Working in a well-ventilated area.

- Following safe disposal practices according to local regulations.

- Nucleophilic Substitution: The sulfonyl chloride group can be substituted by various nucleophiles, making it useful for synthesizing sulfonamides and other derivatives.

- Formation of Sulfonamides: By reacting with amines, it can form sulfonamide compounds, which are significant in medicinal chemistry.

- Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules, often used in pharmaceutical synthesis.

Several methods exist for synthesizing 4-tert-Butylbenzenesulfonyl chloride:

- Direct Chlorination: Reacting tert-butylbenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

- Sulfonation Followed by Chlorination: Starting from tert-butylbenzene, sulfonation can be carried out using sulfur trioxide followed by chlorination.

- Using Sulfuric Acid Derivatives: Employing reagents like chlorosulfonic acid on tert-butylbenzene can yield the desired sulfonyl chloride.

4-tert-Butylbenzenesulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of sulfonamide drugs and other pharmaceuticals.

- Organic Synthesis: Utilized as a reagent for introducing sulfonyl groups into organic molecules.

- Chemical Research: Employed in laboratory settings for the development of new compounds and materials.

Research on interaction studies involving 4-tert-Butylbenzenesulfonyl chloride mainly focuses on its reactivity with nucleophiles and its role in forming more complex structures. The compound's ability to react with various amines and alcohols has been explored to understand its potential in synthesizing biologically active molecules.

Several compounds exhibit structural or functional similarities to 4-tert-Butylbenzenesulfonyl chloride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenesulfonyl chloride | Simple benzene ring with sulfonyl group | More reactive due to absence of tert-butyl group |

| 4-Methylbenzenesulfonyl chloride | Methyl substituent instead of tert-butyl | Slightly different sterics affecting reactivity |

| 4-Fluorobenzenesulfonyl chloride | Fluorine substituent | Increased electrophilicity compared to tert-butyl |

| 4-Chlorobenzenesulfonyl chloride | Chlorine substituent | Higher toxicity and different chemical behavior |

Traditional Synthetic Routes

Chlorosulfonation of 4-tert-Butylbenzene

Chlorosulfonation involves reacting 4-tert-butylbenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonic acid intermediate, which is subsequently treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Reaction Conditions:

- Temperature: 0–5°C (initial), then 50–150°C for completion.

- Solvent: Dichloromethane (DCM) or chlorinated hydrocarbons.

- Yield: ~90% after purification.

Limitations:

- Exothermic reaction requiring precise temperature control.

- Generation of HCl gas necessitates robust scrubbing systems.

Reaction with Thionyl Chloride (SOCl₂)

Direct treatment of 4-tert-butylbenzenesulfonic acid with excess SOCl₂ in DCM achieves near-quantitative conversion to the sulfonyl chloride.

Typical Protocol:

- 4-tert-Butylbenzenesulfonic acid (0.05 mol) and SOCl₂ (0.06 mol) in DCM are refluxed for 5 hours.

- Post-reaction, the mixture is washed with water, dried over anhydrous MnSO₄, and concentrated.

Advantages:

Use of Carbon Tetrachloride (CCl₄) with FeCl₃ Catalysis

In alternative protocols, CCl₄ serves as both solvent and chlorinating agent in the presence of FeCl₃. This method avoids SOCl₂ but requires careful handling due to CCl₄’s toxicity.

Key Parameters:

Industrial Production Processes

Continuous Flow Synthesis

Recent advances employ continuous stirred-tank reactors (CSTRs) for enhanced safety and efficiency. A two-stage CSTR system with automated feedback control achieves 99% conversion in 60 minutes.

Process Metrics:

| Parameter | Value |

|---|---|

| Residence time | 60 min per CSTR |

| Space-time yield | 6.7 kg L⁻¹ h⁻¹ |

| Purity | >98% |

Automated Systems

Automation mitigates risks associated with exothermic reactions. Gravimetric monitoring and real-time adjustments optimize reagent stoichiometry and temperature.

Waste Management

Byproducts like HCl and unreacted SOCl₂ are neutralized with NaOH scrubbers. Sulfur-containing residues are treated with oxidizing agents to form non-hazardous sulfates.

Alternative Synthetic Approaches

Oxidative Chlorination Using N-Chloroamides

1,3-Dichloro-5,5-dimethylhydantoin (DCH) enables oxidative chlorination of disulfides or thiols to sulfonyl chlorides. This method avoids corrosive reagents and achieves high yields (80–90%) in flow reactors.

Reaction Mechanism:

Diazonium Salt Formation and Coupling

4-tert-Butylbenzenediazonium salts, generated from aniline derivatives, react with SO₂ under Cu(I) catalysis to form sulfonyl chlorides.

Conditions:

- Diazotization: NaNO₂/HCl at 0–5°C.

- Coupling: SO₂ gas in DCM.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (81.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive